2',5'-Dichloroacetoacetanilide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3911. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3-oxobutanamide | |
|---|---|---|
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InChI |
InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-9-5-7(11)2-3-8(9)12/h2-3,5H,4H2,1H3,(H,13,15) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMZZYYGOKOOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062126 | |
| Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |
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Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | 2',5'-Dichloroacetoacetanilide | |
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CAS No. |
2044-72-6 | |
| Record name | N-(2,5-Dichlorophenyl)-3-oxobutanamide | |
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| Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |
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| Record name | 2',5'-Dichloroacetoacetanilide | |
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| Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |
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| Record name | Butanamide, N-(2,5-dichlorophenyl)-3-oxo- | |
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| Record name | 2',5'-dichloroacetoacetanilide | |
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| Record name | 2',5'-Dichloroacetoacetanilide | |
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Computational Chemistry Approaches to Molecular Configuration
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. infn.itresearchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with high accuracy. researchgate.net For 2',5'-dichloroacetoacetanilide, DFT calculations serve as an essential tool for elucidating the fine details of its molecular structure and the relative stabilities of its tautomeric forms.
While specific DFT studies exclusively on this compound are not extensively published, the methodology is well-established through research on analogous compounds like acetoacetanilide (B1666496) and its other chloro-derivatives. nih.gov Such calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a reliable description of the system. nih.gov
DFT calculations can provide the following insights:
Optimized Geometries: The calculations can determine the most stable three-dimensional arrangements of atoms for both the keto and enol tautomers, providing precise data on bond lengths, bond angles, and dihedral angles.
Tautomer Stability: By calculating the total electronic energy of the optimized keto and enol forms, DFT can predict which tautomer is more stable and by how much. For simple carbonyls, the keto form is generally more stable. libretexts.org
Vibrational Analysis: Theoretical infrared (IR) and Raman spectra can be computed from the vibrational frequencies. These can be compared with experimental spectra to confirm structural assignments and identify characteristic vibrational modes, such as the C=O and N-H stretches. nih.gov
Electronic Properties: DFT also yields information on the electronic distribution, including dipole moments and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.govbohrium.com
The table below illustrates the type of data that would be obtained from a DFT analysis of the keto-enol tautomers of this compound.
Table 1: Illustrative DFT-Calculated Properties for Tautomers of this compound Note: This table is a representative example of typical DFT outputs for this class of molecule and is for illustrative purposes.
| Property | Keto Tautomer | Enol Tautomer |
|---|---|---|
| Relative Energy (kJ/mol) | 0 (Reference) | +40-60 |
| Key Bond Lengths (Å) | C=O (keto): ~1.23 C=O (amide): ~1.24 N-H: ~1.01 | C=C: ~1.35 C-O (enol): ~1.34 O-H: ~0.97 | | Dipole Moment (Debye) | ~3.5 - 4.5 | ~2.0 - 3.0 | | N-H···O=C H-bond (Å) | ~2.7 nih.gov | N/A |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, revealing fluctuations and conformational changes. researchgate.netbnl.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.
The conformational landscape refers to the full range of three-dimensional shapes (conformations or rotamers) a molecule can adopt through rotations around its single bonds, and the relative energies of these shapes. lumenlearning.comscribd.com An MD simulation typically involves setting up a simulation box containing the molecule of interest, often surrounded by solvent molecules to mimic solution conditions. The system is then allowed to evolve over a set period, from picoseconds to microseconds, generating a trajectory that records the position of every atom at each time step. d-nb.info
Analysis of the MD trajectory for this compound would allow researchers to:
Identify Stable Conformers: By monitoring key dihedral angles (e.g., rotation around the C-N amide bond or the C-C bonds of the side chain), it is possible to identify the most frequently visited and, therefore, most stable conformations. lumenlearning.com
Map Conformational Transitions: The simulation can show the pathways and timescales for transitions between different conformational states, providing insight into the molecule's flexibility.
Calculate Thermodynamic Properties: From the populations of different states in the simulation, it is possible to estimate the relative free energies between conformers, providing a thermodynamic map of the conformational landscape. sapub.org
Analyze Solvent Effects: MD simulations explicitly include solvent molecules, allowing for a detailed study of how interactions with the solvent (e.g., hydrogen bonding) influence the conformational preferences of the molecule.
The table below provides an example of the kind of information that could be derived from an MD simulation to characterize the conformational landscape of the molecule's side chain.
Table 2: Illustrative Conformational Analysis from a Molecular Dynamics Simulation Note: This table is a representative example of the potential outputs from an MD simulation and is for illustrative purposes.
| Conformational State | Key Dihedral Angles | Population (%) | Relative Free Energy (kJ/mol) |
|---|
| Conformer A (Extended) | C-C-C-C: ~180° O=C-C-C: ~180° | 65% | 0 (Reference) | | Conformer B (Gauche 1) | C-C-C-C: ~60° O=C-C-C: ~180° | 20% | +3.5 | | Conformer C (Gauche 2) | C-C-C-C: ~-60° O=C-C-C: ~180° | 15% | +4.8 |
Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2',5'-Dichloroacetoacetanilide in solution.
Proton (¹H) NMR spectroscopy has been instrumental in revealing that this compound exists in a state of keto-enol tautomerism. oup.com In chloroform (B151607) (CDCl₃) solutions, the compound is found to exist predominantly in the keto form. oup.comoup.com This keto tautomer is stabilized by an intramolecular hydrogen bond formed between the amide proton and the γ-carbonyl oxygen. oup.com
The ¹H NMR spectrum in CDCl₃ shows distinct signals that correspond to the protons in the keto structure. The enol tautomer is also present, and its olefinic proton signal has been observed at approximately δ 5.07 ppm, with the enolic OH proton resonating at a significantly downfield shift of around δ 13.3 ppm. oup.com The presence of the enol form is a key feature of β-dicarbonyl compounds, though its contribution to the equilibrium can be influenced by various factors. oup.com
Interactive Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers in CDCl₃
| Proton | Keto Form | Enol Form |
| Methyl (CH₃) | ~2.3 | Lower field than keto |
| Methylene (B1212753) (CH₂) | ~3.6 | - |
| Olefinic (CH) | - | ~5.07 |
| Aromatic (Ar-H) | ~7.0-8.5 | ~7.0-8.5 |
| Amide (NH) | ~9.5 | - |
| Enolic (OH) | - | ~13.3 |
| Note: Exact chemical shifts can vary slightly based on concentration and specific instrument parameters. Data compiled from findings in referenced literature. oup.com |
The equilibrium between the keto and enol forms of this compound is highly sensitive to the solvent used. oup.com While the keto form is dominant in a non-polar solvent like chloroform, the dynamics change in more polar or hydrogen-bond-accepting solvents. oup.comoup.com
In pyridine, for instance, significant line broadening of the NMR signals is observed. oup.comoup.com This broadening suggests a rapid interconversion between the keto and enol forms on the NMR timescale. oup.comoup.com Solvents can influence the chemical shifts of protons, particularly those involved in hydrogen bonding, such as the amide and enolic hydroxyl protons. thieme-connect.deacdlabs.com For example, in dimethyl sulfoxide (B87167) (DMSO), a strong hydrogen-bond-accepting solvent, the amide proton signal experiences an upfield shift upon heating, which is characteristic of the disruption of hydrogen bonds. oup.compitt.edu
The choice of solvent can also affect the relative stability of the different tautomers and conformers, thereby shifting the equilibrium constant of the keto-enol tautomerism. oup.combhu.ac.in Nonpolar solvents tend to favor the intramolecularly hydrogen-bonded keto form, whereas polar, protic, or hydrogen-bond-accepting solvents can stabilize the enol form or promote intermolecular hydrogen bonding. oup.compitt.edu
Beyond standard one-dimensional ¹H NMR, advanced NMR techniques are crucial for unambiguous structural confirmation. ipb.pt Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons within the molecule. ipb.ptnumberanalytics.com
COSY experiments would confirm the coupling between adjacent protons, for example, within the aromatic ring system. numberanalytics.com
HSQC provides direct correlation between protons and the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals. ipb.ptnumberanalytics.com
These advanced techniques provide a comprehensive and definitive picture of the molecular structure, complementing the information obtained from 1D NMR. ipb.ptresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for detecting hydrogen bonding interactions. oup.comuobabylon.edu.iq
The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. The carbonyl (C=O) and amide groups give rise to strong, characteristic peaks. specac.com
In the keto form, two distinct carbonyl stretching vibrations are expected: one for the ketone carbonyl and one for the amide carbonyl. Typically, ketone C=O stretches appear around 1715 cm⁻¹, while amide I bands (primarily C=O stretch) are found around 1650-1700 cm⁻¹. specac.comarxiv.org Studies have shown that in a CDCl₃ solution, the IR spectrum of this compound shows amide bands at approximately 1600 cm⁻¹ and 1700 cm⁻¹. oup.com The presence of conjugation and hydrogen bonding can shift these frequencies. matanginicollege.ac.in
Interactive Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed in CDCl₃ (cm⁻¹) |
| Amide | N-H Stretch | 3300-3500 | ~3400 |
| Carbonyl (Ketone) | C=O Stretch | 1705-1725 | ~1720 |
| Amide I | C=O Stretch | 1630-1695 | ~1700 |
| Amide II | N-H Bend & C-N Stretch | 1510-1570 | ~1600 |
| Aromatic Ring | C=C Stretch | 1450-1600 | Multiple bands |
| Note: Frequencies are approximate and can be influenced by the physical state (solid/solution) and solvent. Data compiled from general spectroscopic principles and specific findings. oup.comspecac.com |
IR spectroscopy is particularly sensitive to the presence of hydrogen bonding, which causes shifts in the stretching frequencies of the involved groups. uobabylon.edu.iqmatanginicollege.ac.in The intramolecular hydrogen bond in the keto form of this compound, between the amide N-H and the γ-carbonyl oxygen, affects the positions of both the N-H and C=O stretching bands. oup.com
Hydrogen bonding typically shifts the N-H stretching vibration to a lower frequency (wavenumber) and often broadens the peak. uobabylon.edu.iqmatanginicollege.ac.in Similarly, the C=O stretching frequency of the participating carbonyl group is also lowered because the hydrogen bond weakens the C=O double bond. matanginicollege.ac.in The observation of amide bands at specific positions in the IR spectrum of this compound in CDCl₃ provides strong evidence for the existence of the intramolecularly hydrogen-bonded keto conformer. oup.com The similarity of these bands to those in 2',5'-dichloroacetanilide (B1584585) further supports this interpretation. oup.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. scienceready.com.au For this compound, this method is crucial for confirming its molecular weight and deducing its structure through the analysis of fragmentation patterns. scienceready.com.au
The mass spectrum of this compound, with a molecular formula of C₁₀H₉Cl₂NO₂, has a calculated molecular weight of approximately 246.09 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to this mass. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks at [M+2]⁺ and [M+4]⁺, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation of this compound under electron impact ionization can be predicted based on its functional groups, including the aromatic ring, amide linkage, and keto-group. Common fragmentation pathways include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for ketones.
Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen atom can break, leading to the formation of a dichlorophenylamino radical and an acetoacetyl cation, or vice-versa.
McLafferty Rearrangement: Carbonyl compounds with a sufficiently long alkyl chain can undergo this specific rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta C-C bond. libretexts.org
Aromatic Ring Fragmentation: The dichlorophenyl group can produce characteristic fragments. A prominent peak often arises from the [C₆H₃Cl₂N]⁺ moiety.
Analysis of spectral data reveals key fragments for this compound. nih.gov
Table 1: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 246 | [C₁₀H₉Cl₂NO₂]⁺ | Molecular Ion ([M]⁺) |
| 175 | [C₆H₄Cl₂NCO]⁺ | Loss of an acetyl group (CH₃CO) |
| 161, 163 | [C₆H₄Cl₂N]⁺ | Fragment corresponding to the dichlorophenylamine cation. The two peaks represent the isotopic pattern of two chlorine atoms. nih.gov |
| 137 | [C₆H₃ClN]⁺ | Loss of a chlorine atom from the dichlorophenylamine fragment. nih.gov |
This table is generated based on established fragmentation principles and available spectral data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic transitions. scienceready.com.au The technique is used to identify the presence of chromophores—functional groups that absorb light in the UV-Vis range. tanta.edu.eg
For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* electronic transitions. These transitions occur within the two main chromophores of the molecule: the dichlorinated benzene (B151609) ring and the conjugated keto-amide system (acetoacetanilide moiety). tanta.edu.eg The presence of these unsaturated groups makes the compound active in the UV region. tanta.edu.eg While specific spectral data is proprietary, the existence of UV-Vis spectra for this compound is confirmed in chemical databases. nih.gov
Table 2: UV-Vis Spectroscopy Data for this compound
| Spectroscopic Parameter | Description |
| λmax | Wavelength of Maximum Absorbance. Corresponds to π → π* transitions in the aromatic ring and conjugated keto-amide system. |
| Solvent | The position and intensity of λmax can be influenced by the polarity of the solvent used for analysis. |
This table outlines the expected parameters from a UV-Vis analysis.
Advanced Spectroscopic Methods
Beyond standard MS and UV-Vis, more advanced techniques can probe the intricate photophysical and structural properties of this compound.
Time-resolved fluorescence and transient absorption spectroscopy are pump-probe techniques used to study the dynamics of molecules in their excited states. stfc.ac.ukcaltech.edu In these experiments, a sample is excited by a short laser pulse (the pump), and a second, time-delayed pulse (the probe) monitors the subsequent relaxation processes. stfc.ac.uk These methods can track the formation and decay of transient species on timescales ranging from femtoseconds to milliseconds. caltech.eduavantesusa.com
For a molecule like this compound, these techniques could provide valuable data on:
Excited-State Lifetime: Measuring the decay of fluorescence or transient absorption signals reveals the lifetime of the excited singlet and triplet states. mdpi.com
Energy Transfer Pathways: They can elucidate processes like intersystem crossing (transition from a singlet to a triplet state) and internal conversion. nih.gov
Photophysical Kinetics: The rates of various de-excitation processes can be quantified, offering a complete picture of the molecule's behavior after absorbing light.
These advanced methods are crucial for understanding the photostability and potential photochemical reactivity of the compound. princeton.edu
Nuclear Quadrupole Resonance (NQR) is a solid-state radio-frequency spectroscopic technique that detects nuclei possessing a nuclear electric quadrupole moment. lu.se This method does not require a large external magnetic field, unlike Nuclear Magnetic Resonance (NMR). uow.edu.au It is highly sensitive to the local chemical environment and crystalline structure of a compound. chem-soc.si
This compound contains two types of quadrupolar nuclei: ¹⁴N in the amide group and ³⁵Cl/³⁷Cl on the aromatic ring. NQR spectroscopy can therefore provide specific information about:
Electric Field Gradient: The NQR frequency is directly proportional to the electric field gradient at the nucleus, which is determined by the surrounding electron distribution. chem-soc.si This makes it a sensitive probe of the chemical bonding at the nitrogen and chlorine sites.
Crystal Structure and Polymorphism: Since the NQR frequencies are highly dependent on the solid-state environment, any changes in the crystal lattice, such as the presence of different polymorphs or hydrogen bonding interactions involving the N-H group, will result in measurable shifts in the NQR signals. chem-soc.si
Hydrogen Bonding: The technique is particularly useful for studying hydrogen bonds, which can significantly alter the electric field gradient around the involved nuclei. chem-soc.si
The availability of NQR data for this compound confirms its utility for detailed solid-state characterization. nih.gov
Reactivity and Chemical Transformations of 2 ,5 Dichloroacetoacetanilide
Reactions Involving the β-Dicarbonyl Moiety
The β-dicarbonyl group is a key reactive center in 2',5'-dichloroacetoacetanilide, characterized by a methylene (B1212753) group positioned between two carbonyl groups. This structural feature imparts significant reactivity, particularly due to the acidity of the α-hydrogens on the methylene carbon.
Condensation reactions are chemical processes where two molecules combine to form a larger molecule, often with the elimination of a small molecule like water. ebsco.com The β-dicarbonyl moiety of this compound is highly susceptible to such reactions, a property extensively exploited in industrial chemistry, particularly for the synthesis of pigments.
The most prominent industrial application of this compound is its use as a coupling component in the production of diarylide and azo pigments. In these reactions, the active methylene group of the acetoacetyl moiety acts as a nucleophile. It reacts with a diazonium salt (formed from an aromatic amine) in a process known as azo coupling. This condensation reaction forms a new carbon-nitrogen bond, leading to the creation of a large, conjugated system responsible for the pigment's color.
For example, the synthesis of Pigment Yellow 12, a common diarylide pigment, involves the coupling of two equivalents of this compound with one equivalent of a tetrazotized 3,3'-dichlorobenzidine. The reaction proceeds at the active methylene position of each acetoacetanilide (B1666496) molecule.
Table 1: Examples of Pigments Synthesized via Condensation Reactions
| Pigment Name | Type | Reactants |
| Pigment Yellow 12 | Diarylide Azo | This compound + Tetrazotized 3,3'-Dichlorobenzidine |
| Pigment Yellow 13 | Diarylide Azo | 5-(acetoacetylamino)-2-chloro-4-methyl-benzenesulfonic acid + Diazotized 4-chloro-2,5-dimethoxyaniline |
| Pigment Yellow 14 | Diarylide Azo | This compound + Diazotized 2-nitro-p-toluidine |
Compounds with a β-dicarbonyl structure exist as a dynamic equilibrium between two constitutional isomers known as tautomers: the keto form and the enol form. libretexts.orglibretexts.org This phenomenon, called keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. vaia.commasterorganicchemistry.com In this compound, the equilibrium lies between the diketo tautomer and two possible enol tautomers (enol A and enol B), which can be stabilized by intramolecular hydrogen bonding.
A detailed study using proton magnetic resonance (¹H NMR) spectroscopy has investigated the molecular configurations of this compound in various solvents. acs.org The findings revealed that the tautomeric equilibrium is strongly dependent on the solvent's polarity and its ability to form hydrogen bonds. masterorganicchemistry.comacs.org In nonpolar solvents like carbon tetrachloride, the enol form is significantly favored, existing predominantly as an intramolecularly hydrogen-bonded chelate. Conversely, in polar, protic solvents, the keto form is more prevalent. acs.org
The research indicates that in less polar solvents, the chemical shift data support the structure of an internally hydrogen-bonded enol tautomer. masterorganicchemistry.com This stabilization is disrupted in more polar solvents that can engage in intermolecular hydrogen bonding with the solute.
Table 2: Tautomeric Equilibrium of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Mole Fraction of Enol Form (%) |
| Carbon Tetrachloride | 2.24 | 49 |
| Benzene (B151609) | 2.28 | 36 |
| Chloroform (B151607) | 4.81 | 29 |
| Dioxane | 2.21 | 25 |
| Acetone (B3395972) | 20.7 | 15 |
| Acetonitrile | 37.5 | 13 |
| Dimethyl Sulfoxide (B87167) | 46.7 | 7 |
| Water (D₂O) | 78.5 | <2 |
Data sourced from studies on acetoacetic acid tautomeric equilibria, which show similar solvent-dependent trends. masterorganicchemistry.com A specific study on this compound in CCl₄ found the enol tautomer to be 49%. masterorganicchemistry.com
Reactions of the Anilide Nitrogen
The anilide group in this compound consists of a nitrogen atom bonded to a carbonyl group and the dichlorinated aromatic ring. The reactivity of this nitrogen is significantly influenced by the resonance delocalization of its lone pair of electrons into the adjacent carbonyl group.
The amide bond is one of the most stable functional groups in organic chemistry due to resonance stabilization, which imparts a partial double-bond character to the C-N bond. nih.gov This stability makes the anilide linkage in this compound generally unreactive under mild conditions.
However, under more forceful conditions, the amide bond can undergo chemical transformations. The most common reaction is hydrolysis, which involves the cleavage of the amide bond. This can be achieved under either strong acidic or strong basic conditions, typically requiring heat.
Acidic Hydrolysis : Heating with a strong acid (e.g., concentrated HCl or H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products are 2,5-dichloroaniline (B50420) and acetoacetic acid (which is unstable and readily decarboxylates to acetone and carbon dioxide). libretexts.org
Alkaline Hydrolysis : Heating with a strong base (e.g., aqueous NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This leads to the formation of the salt of acetoacetic acid and 2,5-dichloroaniline. libretexts.org
While amides can be activated for other reactions, such as reduction to amines or functionalization via various catalysts, these transformations are not commonly applied to this compound, as its primary utility lies in its role as a pigment precursor where the intact amide structure is required. orgsyn.orgfrontiersin.org
Reactions of the Chlorinated Aromatic Ring
The aromatic ring of this compound is substituted with three groups: two chlorine atoms and the acetoacetamido group [-NHC(O)CH₂C(O)CH₃]. The reactivity of this ring towards electrophilic substitution is governed by the electronic and steric effects of these substituents.
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, involving the replacement of a hydrogen atom on the ring with an electrophile. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. makingmolecules.comsavemyexams.com
The regiochemical outcome of EAS on the this compound ring is determined by the directing effects of the existing substituents:
Chlorine atoms : Halogens are deactivating groups due to their inductive electron-withdrawing effect, which slows down the rate of reaction compared to benzene. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate when attack occurs at these positions. makingmolecules.com
Acetoacetamido group (-NHCOCH₂COCH₃) : The amide nitrogen has a lone pair of electrons that can be delocalized into the aromatic ring, making it a powerful activating group and an ortho, para-director. This activating effect generally outweighs the deactivating effect of the attached carbonyl group.
Combined Directing Effects: The positions on the ring are C1 (with the -NHAcAc group), C2 (-Cl), C3 (-H), C4 (-H), C5 (-Cl), and C6 (-H).
The powerful activating -NHAcAc group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
The C2-Cl directs to its ortho (C3) and para (C5) positions.
The C5-Cl directs to its ortho (C4, C6) and para (C2) positions.
Considering these effects:
Position 4 (para to -NHAcAc, ortho to -Cl) : This position is strongly activated by the amide group and also directed by the C5-chloro substituent. It is sterically accessible.
Position 6 (ortho to -NHAcAc, ortho to -Cl) : This position is also strongly activated by the amide and directed by the C5-chloro group.
Position 3 (ortho to -Cl, meta to -NHAcAc) : This position is less favored as it is only activated by one chlorine atom and is meta to the strongly activating amide group.
Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The final product distribution would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a deciding role. However, it is important to note that such reactions are not synthetically common for this molecule, as it is typically synthesized with the desired dichlorinated pattern for use in pigment manufacturing.
Nucleophilic Aromatic Substitution Potential
The reactivity of the aryl halides toward nucleophilic aromatic substitution (SNAr) is significantly influenced by the electronic nature of the substituents on the aromatic ring. libretexts.orgwikipedia.org In the case of this compound, the molecule possesses two chlorine atoms attached to the benzene ring, which are potential leaving groups for a nucleophilic attack. Generally, aryl halides are resistant to nucleophilic substitution unless the aromatic ring is activated by potent electron-withdrawing groups, typically located at the ortho and para positions relative to the leaving group. ncrdsip.compressbooks.pub
For a nucleophilic aromatic substitution to proceed on the dichlorophenyl ring of this compound, harsh reaction conditions would likely be necessary, such as high temperatures and pressures, or the use of very strong nucleophiles. ncrdsip.com The reaction mechanism for SNAr typically involves two steps: the addition of a nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group, which restores the aromaticity of the ring. libretexts.orgpressbooks.pub The presence of strong electron-withdrawing groups is crucial as they help to stabilize the negative charge of the Meisenheimer complex. wikipedia.org Without such activating groups, as is the case for this compound, the energy barrier for the formation of this intermediate is high, making the reaction unfavorable. ncrdsip.com
Formation of Heterocyclic Compounds
The β-ketoamide functionality within this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for cyclization reactions with a range of reagents. clockss.org
Synthesis of Quinolone Derivatives
Quinolone scaffolds are of significant interest due to their broad pharmacological activities. qeios.com One of the classical methods for synthesizing 4-quinolone derivatives is the Conrad-Limpach-Knorr reaction. mdpi.com This methodology involves the reaction of an aniline (B41778) with a β-ketoester. In a related fashion, this compound can be used to synthesize substituted quinolones.
The synthesis generally proceeds via an intramolecular cyclization. For instance, heating this compound in a high-boiling point solvent or in the presence of a catalyst can induce cyclization to form a 4-hydroxyquinolone derivative. The general mechanism involves the formation of a β-arylaminoacrylate, which then undergoes thermal or acid-catalyzed intramolecular cyclization. mdpi.com
A common synthetic route is the Gould-Jacobs reaction, where an aniline derivative reacts with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to give a 4-hydroxyquinoline-3-carboxylate ester. auctoresonline.org While this specific route starts with the aniline, variations using the pre-formed acetoacetanilide are also employed. The cyclization of this compound itself typically requires high temperatures (around 250 °C) in a medium like Dowtherm A or through acid catalysis (e.g., with sulfuric acid) to yield the corresponding quinolone. mdpi.com
Table 1: General Conditions for Quinolone Synthesis from Acetoacetanilides
| Method | Reagents/Conditions | Product Type | Reference |
| Conrad-Limpach Reaction | High Temperature (e.g., 250 °C) | 4-Quinolones | mdpi.com |
| Knorr Cyclization | Strong Acid (e.g., H₂SO₄), ~100 °C | 2-Quinolones | mdpi.com |
| Gould-Jacobs Reaction | Diethyl ethoxymethylenemalonate, Heat | 4-Hydroxyquinoline-3-carboxylates | auctoresonline.org |
Applications in the Synthesis of Other Heterocycles
The reactivity of the dicarbonyl moiety in this compound allows for its use in the synthesis of a variety of other heterocyclic systems beyond quinolones. The active methylene group and the two carbonyl carbons serve as electrophilic centers, making the molecule a key building block. clockss.org
For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. Condensation of this compound with hydrazine hydrate (B1144303) would be expected to yield a 3-methyl-1H-pyrazol-5-yl derivative attached to the 2,5-dichlorophenylamino moiety.
Furthermore, the acetoacetyl group can participate in condensation reactions with other bifunctional reagents to create different heterocyclic structures. These syntheses often capitalize on the step-wise reaction of a nucleophile first at the more reactive acetyl carbonyl, followed by a cyclization step. clockss.orgchemmethod.com The synthesis of diverse heterocyclic compounds, including pyrimidines, isoxazoles, and pyridines, often utilizes β-ketoamides as starting materials. nih.gov
Table 2: Potential Heterocyclic Products from this compound
| Reagent | Resulting Heterocycle | General Reaction Type |
| Hydrazine Hydrate | Pyrazole | Condensation/Cyclization |
| Hydroxylamine | Isoxazole | Condensation/Cyclization |
| Urea/Thiourea | Pyrimidine (B1678525)/Thiopyrimidine | Condensation/Cyclization |
| Malononitrile | Pyridine | Knoevenagel Condensation/Cyclization |
Photochemical and Redox Reactions
Photoredox Catalysis with Related Compounds
Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of reactive radical intermediates under mild conditions. nih.govsigmaaldrich.com This is typically achieved using a photocatalyst, such as a ruthenium or iridium complex, which absorbs light and engages in single-electron transfer (SET) with a substrate. usp.br
While specific studies on the photoredox catalysis of this compound are not widely documented, the reactivity of related acetoacetanilides and amides provides insight into its potential transformations. dntb.gov.ua Amides can be involved in photoredox-catalyzed reactions, often leveraging the generation of α-amino radicals. nih.gov
In a typical photoredox cycle, a photocatalyst is excited by visible light. usp.br This excited state can then be quenched oxidatively or reductively by a reaction component. For instance, an excited photocatalyst could reduce an alkyl halide, generating an alkyl radical, or oxidize an amine to a radical cation. sigmaaldrich.com
The acetoacetanilide structure offers several potential sites for photochemical reactivity. The carbonyl groups, the aromatic ring, and the N-H bond could all participate in photochemical processes. frontiersin.orgprinceton.edu For example, related β-dicarbonyl compounds can undergo various photochemical reactions, including [2+2] cycloadditions. nih.govmsu.edu The Wolff rearrangement of α-diazocarbonyl compounds, which are structurally related, is a well-known photochemical transformation that generates ketene (B1206846) intermediates for further reactions. mdpi.com Given the increasing interest in C-H functionalization, photoredox-catalyzed reactions targeting the C-H bonds of the acetyl group or the aromatic ring could be envisioned, although such applications would require specific catalytic systems. sigmaaldrich.com
Applications of 2 ,5 Dichloroacetoacetanilide in Organic Synthesis and Materials Science
Precursor in the Synthesis of Pigments and Dyes
2',5'-Dichloroacetoacetanilide serves as a crucial intermediate in the production of various pigments and dyes, particularly azo dyes. researchgate.netnih.gov Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important group of commercial colorants. researchgate.netnih.gov The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound, such as this compound. nih.govnih.gov
For instance, derivatives of this compound are used to create yellow and orange pigments. These pigments find applications in various industries, including paints, inks, plastics, and textiles. The insolubility of these pigments in most media makes them suitable for applications where color migration is undesirable. researchgate.net
Intermediate in Pharmaceutical and Agrochemical Synthesis
The reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com Its ability to participate in various chemical transformations allows for the construction of complex molecular frameworks found in biologically active compounds.
Role in the Development of Active Pharmaceutical Ingredients (APIs)
Active Pharmaceutical Ingredients (APIs) are the core components of medicinal drugs responsible for their therapeutic effects. scioninstruments.comnih.gov this compound can serve as a starting material or a key intermediate in the multi-step synthesis of various APIs. mdpi.com The presence of the dichloro-substituted phenyl ring and the acetoacetyl group provides reactive sites for further molecular elaboration.
For example, the acetoacetyl group can be modified through various reactions, such as cyclization, to form heterocyclic rings, which are common structural motifs in many pharmaceuticals. The chlorine atoms can also be substituted or can influence the electronic properties of the molecule, which may be crucial for its biological activity. The development of new synthetic routes utilizing intermediates like this compound is an ongoing area of research in medicinal chemistry, aiming to create novel drugs with improved efficacy and fewer side effects. researchgate.net
Synthesis of Biologically Active Scaffolds
A "biologically active scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds with potential therapeutic applications. nih.govresearchgate.net this compound and its derivatives can be used to synthesize a variety of such scaffolds. beilstein-journals.org
The inherent reactivity of the β-ketoamide functionality within this compound allows for its use in the construction of diverse heterocyclic systems. For example, it can undergo cyclization reactions to form quinoline (B57606) derivatives, which are known to exhibit a wide range of biological activities. acs.org The synthesis of these scaffolds often involves reactions that build upon the existing framework of the anilide, introducing new functional groups and ring systems. These newly synthesized compounds can then be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com
Ligand in Coordination Chemistry
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. utexas.edufiveable.me this compound can act as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. uomustansiriyah.edu.iq In this case, the oxygen atoms of the β-keto and amide carbonyl groups can coordinate with a metal center. uomustansiriyah.edu.iq
The formation of metal complexes can significantly alter the physical and chemical properties of both the metal and the ligand. academicjournals.org These complexes have potential applications in various fields, including catalysis, materials science, and as therapeutic agents. mdpi.comwikipedia.org The stability and geometry of the resulting metal complex are influenced by the nature of the metal ion and the specific structure of the ligand. fiveable.me
The study of metal complexes with ligands derived from acetoacetanilides is an active area of research. These complexes can exhibit interesting electronic and magnetic properties, and some have been investigated for their potential as anticancer or antimicrobial agents. nih.gov The presence of the dichloro substituents on the phenyl ring of this compound can influence the electronic environment of the coordination sphere, potentially leading to complexes with unique reactivity and properties.
Role in Polymer Chemistry and Advanced Materials
The functional groups present in this compound make it a candidate for incorporation into polymers and the development of advanced materials. mdpi.com Monomers containing reactive groups can be polymerized to create materials with specific properties and functionalities.
The acetoacetyl group, for example, can participate in various polymerization reactions. It can also be used to crosslink polymer chains, thereby modifying the mechanical and thermal properties of the resulting material. The presence of the aromatic ring and chlorine atoms can enhance the thermal stability and flame retardancy of polymers.
Furthermore, the ability of this compound to form metal complexes opens up possibilities for creating metal-containing polymers. These materials can have interesting optical, electronic, or catalytic properties. Research in this area explores the synthesis of novel polymers and materials with tailored properties for specific applications, such as coatings, adhesives, and functional plastics. rsc.org
Biological Activity and Pharmacological Relevance of Derivatives
Antimicrobial Activity of Related Compounds
Derivatives of acetoacetanilide (B1666496) have demonstrated notable antimicrobial properties. The synthesis of new chemical entities based on this scaffold is a continuing area of interest for discovering novel antibacterial and antifungal agents. nih.govnih.govresearchgate.netfrontiersin.org For instance, pyrimidine (B1678525) derivatives synthesized through the Biginelli reaction using acetoacetanilide derivatives have shown promising antitubercular activity. mdpi.com One such compound, N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxamide, exhibited 65% inhibition against Mycobacterium tuberculosis. mdpi.com
Similarly, 1,4-dihydropyridine (B1200194) derivatives synthesized from 4-chloro acetoacetanilide have been evaluated for their antibacterial and antifungal effects. jddtonline.info These compounds were tested against bacterial strains like S. aureus (Gram-positive) and E. coli (Gram-negative), and the fungus Candida albicans. jddtonline.info Furthermore, reactions of acetoacetanilide have yielded pyran, pyrano[2,3-c]pyrazole, and pyrano[2,3-c]pyridine derivatives with documented antibacterial activity. koreascience.krcu.edu.eg The synthesis of pyridinone derivatives from acetoacetanilide has also been explored for developing new antibacterial agents. mdpi.com
Table 1: Antimicrobial Activity of Selected Acetoacetanilide Derivatives
| Derivative Class | Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| Pyrimidine-5-carboxamides | Mycobacterium tuberculosis | 65% inhibition | mdpi.com |
| 1,4-Dihydropyridines | S. aureus, E. coli, C. albicans | Antibacterial and antifungal activity | jddtonline.info |
| Pyrano[2,3-c]pyridines | Various bacteria | Antibacterial activity | koreascience.krcu.edu.eg |
| Pyridinones | Various bacteria | Antibacterial activity | mdpi.com |
The relationship between the chemical structure of acetoacetanilide derivatives and their antimicrobial efficacy is a critical area of study. Structure-activity relationship (SAR) studies help in designing more potent and selective antimicrobial agents. nih.govnih.gov For example, in a series of 1,4-dihydropyridine derivatives synthesized from 4-chloro acetoacetanilide, the presence of an electron-withdrawing group was found to be important for both antibacterial and antifungal activity. jddtonline.info Specifically, a derivative with a bromo group at the para position of the phenyl ring and a chloro group on the carbamoyl (B1232498) phenyl ring was the most active antibacterial agent, especially against Gram-negative bacteria. jddtonline.info The most potent antifungal agent in this series had a hydroxy group at the 2nd position and a bromo group at the 5th position of the phenyl ring, along with a chloro group on the carbamoyl phenyl ring. jddtonline.info
The broad-spectrum activity of some antimicrobial compounds is linked to their amphipathic chemical properties, which typically involve a hydrophobic core connected to a basic functional group. researchgate.net The modification of existing antibiotics, such as converting an antibacterial agent into an antifungal one by attaching a linear alkyl chain, highlights an alternative strategy for discovering new antimicrobials. nih.gov SAR studies on such modified molecules revealed that the position of alkylation is crucial for antifungal activity. nih.gov For antifungal peptides, key biophysical properties determining their activity include net charge, hydrophobicity, amphipathicity, and secondary structure. frontiersin.org
Enzyme Inhibition Studies
Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, playing a crucial role in regulating metabolic pathways. wikipedia.org Derivatives of acetoacetanilide have been investigated as potential inhibitors of various enzymes. For instance, 2-aminopyridine (B139424) analogs have been identified as inhibitors of isocitrate lyase (ICL) and malate (B86768) synthase (MS), the two key enzymes of the glyoxylate (B1226380) shunt in Pseudomonas aeruginosa. mdpi.com Similarly, 2-acetylphenol analogs have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the therapy of neurodegenerative disorders. dovepress.com
DNA methyltransferases (DNMTs) are enzymes that catalyze DNA methylation, an epigenetic modification often linked to gene silencing. frontiersin.org The inhibition of DNMTs is a promising strategy for cancer therapy, as it can lead to the re-expression of tumor suppressor genes. frontiersin.orgnih.gov Several DNMT inhibitors have been developed, with some, like 5-azacytidine, being approved as antitumor agents. frontiersin.orgnih.gov
Research has explored various analogues as DNMT inhibitors. sci-hub.st A comparative analysis of six well-known DNMT inhibitors—5-azacytidine, 5-aza-2'-deoxycytidine, zebularine, procaine, (-)-epigallocatechin-3-gallate (EGCG), and RG108—revealed significant differences in their molecular activities. nih.gov While some exhibited cytotoxicity and caused DNA demethylation, only RG108 was found to be a direct enzyme inhibitor in a cell-free assay. nih.gov The development of new analogues, such as 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine (B16484) nucleoside (2'F-araAC), aims to improve stability and reduce toxicity compared to existing drugs. scirp.org This novel compound has shown high inhibitory activity against DNMTs from a human colorectal cancer cell line. scirp.org Some inhibitors, like EGCG, may act indirectly by depleting the methyl donor S-adenosyl-l-methionine (SAM). frontiersin.org
Anticancer Potential of Derived Structures
Acetoacetanilide and its derivatives have served as precursors for the synthesis of various heterocyclic compounds with potential anticancer activity. nih.govineosopen.org The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines. researchgate.netjst.go.jp
Thiophene derivatives synthesized from acetoacetanilide have shown optimal cytotoxic effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. researchgate.netresearch-nexus.net Specifically, compounds designated as 5a and 5b in one study demonstrated the highest cytotoxicity among the tested arylhydrazone derivatives. researchgate.net Another study on 4H-pyran and 1,4-dihydropyridine derivatives synthesized from acetoacetanilide also reported significant cytotoxicity against various cancer cell lines, with IC₅₀ values in the nanomolar range for some compounds. jst.go.jp The presence of a chlorine atom at position 4 of an aryl moiety was noted to contribute to high cytotoxicity. jst.go.jp
Furthermore, metal complexes of acetoacetanilide derivatives have been studied for their antitumour properties. A copper complex of acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone showed marked cytotoxicity against Dalton's Lymphoma Ascites (DLA) cell lines, with an IC₅₀ value of 46 µg/ml. nih.gov This complex was also found to be effective against DLA-induced solid tumors and Ehrlich Ascites Carcinoma (EAC)-induced ascites tumors in mice. nih.gov
Table 2: Cytotoxic Activity of Selected Acetoacetanilide Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Thiophene derivatives | MCF-7, NCI-H460, SF-268 | Compounds 5a, 5b, 8, 22, and 23 showed optimal cytotoxic effect. | researchgate.netresearch-nexus.net |
| 4H-Pyran and 1,4-Dihydropyridine derivatives | Six human cancer cell lines | Compounds 4a, b, f, 5d, f, 9 and 11a–d had optimal cytotoxic effect with IC₅₀ < 550 nM. | nih.govjst.go.jp |
| Copper complex of AcTSC | Dalton's Lymphoma Ascites (DLA) | IC₅₀ value of 46 µg/ml. | nih.gov |
| 2,4,5-Trisubstitutedthiazole derivatives | MCF7, MDA231, K562 | Compound 6 showed IC₅₀ values of 22, 26, and 11 μM, respectively. | nih.gov |
| Pyrano[2,3-d]pyrimidinone derivatives | HeLa | Compounds 1, 2, 5, and 7 showed IC₅₀ values of 10.64, 3.46, 4.36, and 4.44 μM, respectively. | nih.gov |
Pharmacological Modulation of Receptors
The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. unifi.it G protein-coupled receptors (GPCRs) are a major class of transmembrane proteins that are frequent targets for drug development. mdpi.com Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, offer an attractive approach for modulating GPCR signaling. mdpi.combiorxiv.org
Free fatty acid receptors (FFARs) are a family of GPCRs that sense fatty acids of different chain lengths and are implicated in various physiological processes, making them promising drug targets for metabolic and inflammatory diseases. mdpi.com The modulation of these receptors can be achieved through allosteric ligands. mdpi.com
Free fatty acid receptor 4 (FFA4), for example, has been a target for the development of negative allosteric modulators (NAMs). core.ac.uk One such molecule, AH-7614, was shown to inhibit FFA4 signaling induced by various agonists, demonstrating a property known as "probe dependence," where the nature of the allosteric modulation varies depending on the specific agonist being inhibited. core.ac.uk
Similarly, free fatty acid receptor 2 (FFAR2) is a sensor for short-chain fatty acids produced by gut microbiota and is a target for immunometabolic disorders. nih.gov The activity of FFAR2 can be influenced by positive allosteric modulators (PAMs). nih.govbiorxiv.org Interestingly, some ligands can exhibit complex pharmacology; for instance, a compound initially described as an FFAR2 antagonist (GLPG0974) was later revealed to also have agonistic and positive modulating functions under certain conditions. biorxiv.org The study of allosteric modulation at FFARs provides a framework for designing tailored therapies that can fine-tune receptor activity. mdpi.comnih.gov
Toxicological Profiles of Related Halogenated Compounds
The toxicological properties of halogenated compounds are a significant area of study, as the type and position of halogen substituents can greatly influence a molecule's toxicity. Studies on related halogenated anilides and other structures provide insight into the potential toxicological profile of compounds like 2',5'-dichloroacetoacetanilide and its derivatives.
Research on the cytotoxicity of substituted benzthioanilides revealed that the nature of the substituent on the N-aromatic ring plays a crucial role. nih.gov The most toxic compounds in the series were those containing chloro and fluoro substituents, or three chloro substituents in the anilide portion of the molecule. nih.gov This suggests that increased halogenation on the anilide ring can correlate with higher cytotoxicity.
Similarly, extensive toxicity screening of halogenated aliphatic compounds has been conducted to understand their structure-toxicity relationships. nist.govnih.gov These studies often use in vitro assays to measure endpoints such as cell viability (MTT assay), membrane integrity (LDH assay), oxidative stress (ROS), and lipid peroxidation (LP). nist.gov One study highlighted the critical importance of halogen positioning by comparing 1,1,1-trichloroethane (B11378) and 1,1,2-trichloroethane, where the former was found to be up to 10 times more toxic, emphasizing that the specific arrangement of atoms is more critical than the absolute number of halogens. nist.gov
Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of halogenated compounds based on their physicochemical properties. nih.gov For a series of halogen-substituted alkanes, alcohols, and nitriles, toxicity was correlated with the 1-octanol/water partition coefficient (logKow) and the energy of the lowest unoccupied molecular orbital (Elumo). nih.gov While haloalkanes showed toxicity consistent with non-polar narcosis, the toxicity of haloalcohols and halonitriles was found to be in excess of this baseline, suggesting more complex, electrophilic mechanisms of action. nih.gov
A composite toxicity score can be derived to rank chemicals based on multiple in vitro toxicity assays. The table below illustrates a ranking system where a lower rank indicates higher toxicity.
Toxicity Ranking of Selected Halogenated Aliphatics
Based on a composite score from six in vitro toxicity assays (MTT, LDH, ROS, SH, CAT, LP). A rank of 1 is the most toxic, and a rank of 20 is the least toxic within the tested group. nist.gov
| Chemical | Chemical Class | Composite Toxicity Rank (out of 20) |
|---|---|---|
| Carbon tetrachloride (CCl4) | Haloalkane | 1 (Most Toxic) |
| Chloroform (B151607) (CHCl3) | Haloalkane | 3 |
| 1,1,1-Trichloroethane | Haloalkane | 5 |
| 1,1,2-Trichloroethane | Haloalkane | 15 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2',5'-Dichloroacetoacetanilide, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via acylation of 2,5-dichloroaniline using acetylating agents like acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Reaction optimization includes temperature control (80–100°C) and inert atmosphere (N₂) to prevent side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) enhances purity (>95%) .
Q. How is this compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions; IR identifies amide C=O stretches (~1650 cm⁻¹).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 249.05 g/mol for C₈H₆Cl₂N₂O₃) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Storage Protocol : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the amide bond. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <2% degradation when protected from moisture .
Advanced Research Questions
Q. How do substituent positions (2' and 5' chlorine atoms) influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The electron-withdrawing chlorine atoms activate the acetamide carbonyl, facilitating nucleophilic attack. Kinetic studies in DMF with NaSH reveal second-order kinetics, with the 5'-Cl exerting greater electronic effects than 2'-Cl due to para-directing resonance .
Q. What computational methods are used to predict the environmental fate of this compound?
- Modeling Approaches :
- QSPR Models : Predict biodegradability (e.g., half-life >60 days in soil) using logP (2.8) and topological polar surface area (61 Ų).
- DFT Calculations : Simulate hydrolysis pathways, identifying water-mediated cleavage of the amide bond as the primary degradation route .
Q. How can crystallography resolve contradictions in reported melting points (e.g., 145–150°C vs. 152–155°C)?
- Experimental Design : Single-crystal X-ray diffraction (Cu-Kα radiation) confirms polymorphic forms. Differential Scanning Calorimetry (DSC) reveals Form I (mp 148°C) and Form II (mp 153°C), with lattice energy differences attributed to hydrogen-bonding variations in the amide group .
Q. What strategies mitigate side reactions during scale-up synthesis of this compound?
- Process Optimization :
- Continuous Flow Reactors : Improve heat dissipation, reducing thermal decomposition.
- In-line Analytics : Real-time FTIR monitors acylation completion to minimize over-reaction. Pilot studies achieve 85% yield at 10 kg scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
